![molecular formula C20H18ClNO3 B1326580 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid CAS No. 863185-10-8](/img/structure/B1326580.png)
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H18ClNO3 and a molecular weight of 355.81 . It is used for proteomics research .
Synthesis Analysis
The synthesis of quinoline compounds, such as 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is characterized by a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound also contains a propoxyphenyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid include a molecular weight of 355.81 and a molecular formula of C20H18ClNO3 .Scientific Research Applications
Pharmaceutical Drug Development
Quinoline derivatives are a cornerstone in the development of new pharmaceutical drugs due to their broad spectrum of biological activities . The compound could serve as a scaffold for synthesizing novel drugs with potential efficacy against a range of diseases. Its structural complexity allows for targeted modifications, which can lead to the discovery of new therapeutic agents with improved pharmacokinetic and pharmacodynamic properties.
Anticancer Research
Quinoline compounds have shown promise in anticancer research, particularly in the synthesis of compounds that can interfere with the growth and proliferation of cancer cells . The specific compound could be investigated for its potential to act as a cytotoxic agent against various cancer cell lines, contributing to the development of new chemotherapy drugs.
Anti-Inflammatory Applications
The anti-inflammatory properties of quinoline derivatives make them valuable in the treatment of chronic inflammatory diseases . Research into the anti-inflammatory mechanisms of 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid could lead to the development of new medications for conditions such as arthritis and autoimmune disorders.
Antimicrobial and Antiviral Agents
Quinoline derivatives have been explored for their antimicrobial and antiviral activities, including against drug-resistant strains and emerging pathogens . This compound could be part of studies aimed at creating new lines of defense against infectious diseases, including those caused by bacteria, fungi, and viruses.
Antimalarial Drug Synthesis
Quinolines are historically significant in antimalarial drug synthesis, with chloroquine being one of the most well-known examples . Research into 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid could explore its potential as a base for creating more effective and less resistance-prone antimalarial therapies.
Neuropharmacology
The effects of quinoline derivatives on the central nervous system offer potential applications in neuropharmacology . This compound could be studied for its potential neuroprotective effects or its ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.
Cardiovascular Research
Quinoline derivatives can have significant cardiovascular effects, which might be harnessed in the treatment of heart diseases . The compound’s impact on cardiac function and its potential use in managing conditions like hypertension and arrhythmias could be a focus of cardiovascular research.
Green Chemistry and Sustainable Processes
The synthesis of quinoline derivatives, including 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid , is also relevant in the context of green chemistry . Research can be directed towards developing sustainable and environmentally friendly synthetic routes for this compound, minimizing the use of hazardous reagents and maximizing the efficiency of the reactions.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to inhibit various enzymes such as topoisomerase ii .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in the function of the target enzymes .
Biochemical Pathways
Quinoline derivatives have been known to affect various biochemical pathways depending on their specific targets .
Result of Action
Quinoline derivatives have been known to exhibit various effects at the molecular and cellular level depending on their specific targets .
properties
IUPAC Name |
7-chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-3-10-25-14-6-4-13(5-7-14)18-11-16(20(23)24)15-8-9-17(21)12(2)19(15)22-18/h4-9,11H,3,10H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMFXUYJOFOSEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |
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